LY193239

Description

Historical Context of Pyrazolidinone Antibacterial Agent Discovery and Development

The history of antibacterial drug discovery has seen various structural classes emerge, from early natural product derivatives like penicillin to synthetic compounds. The inhibition of bacterial peptidoglycan synthesis, a crucial component of the bacterial cell wall, has been a long-standing strategy for antibacterial development, primarily focusing on the later stages of this process. researchgate.net However, the emergence of resistance mechanisms has highlighted the need to explore inhibitors targeting earlier steps or possessing novel mechanisms of action. researchgate.netuni-saarland.de

Pyrazolidinones, characterized by a five-membered ring containing two nitrogen atoms, have been investigated for their biological activities, including potential antibacterial properties. researchgate.netdntb.gov.ua Research into pyrazolidinone-containing compounds has explored both monocyclic and bicyclic structures to identify optimal arrangements for antibacterial activity. nih.govnih.gov

Initial Identification and Preclinical Selection of LY193239 as a Potent Antibacterial Derivative

Within the research landscape of pyrazolidinone antibacterial agents, this compound was identified as a highly potent derivative. nih.gov Its selection for further preclinical evaluation stemmed from investigations into the structure-activity relationship within a series of pyrazolidinone compounds. nih.govresearchgate.net Studies explored the effect of modifications to the core pyrazolidinone structure, including nuclear modifications and alterations to attached side chains, to enhance potency and spectrum of activity. nih.govresearchgate.net

Specifically, research indicated that a bicyclic [3.3.0] ring system bearing strongly electron-withdrawing groups in the 3-position provided an optimal arrangement for antibacterial activity. nih.gov this compound, along with another derivative, LY255262, were identified as particularly potent compounds emerging from these structure-activity relationship studies and were subsequently selected for further preclinical assessment. nih.govresearchgate.net The evaluation included assessing their in vitro activity against a range of bacterial isolates and exploring their pharmacokinetic behavior in various animal models. researchgate.net

In vitro studies demonstrated that this compound exhibited activity against certain bacterial species. For instance, its activity was evaluated against clinical isolates of Haemophilus influenzae (including beta-lactamase producers), Enterococcus faecalis, Neisseria gonorrhoeae (including a beta-lactamase-positive strain), and Neisseria meningitidis. nih.gov this compound showed better activity against Neisseria species and H. influenzae, including penicillinase-producing strains. nih.gov A time-kill study against a non-enzyme-mediated penicillin-resistant strain of N. meningitidis indicated that exposure to an antibacterial concentration four times the minimal inhibitory concentration was bactericidal. nih.gov However, E. faecalis was found to be insensitive to this compound in these initial in vitro evaluations. nih.gov

The preclinical selection of this compound was based on its promising in vitro profile and the need for new agents with potential against challenging pathogens. nih.gov The exploration of its activity and pharmacokinetic properties in animal models provided critical information for determining its potential as a candidate for further development. researchgate.net

Table 1: Summary of In Vitro Activity of this compound Against Select Bacterial Isolates

| Bacterial Species | Activity Noted |

| Haemophilus influenzae | Activity, including beta-lactamase producers |

| Enterococcus faecalis | Insensitive |

| Neisseria gonorrhoeae | Activity, including beta-lactamase-positive strain |

| Neisseria meningitidis | Activity, bactericidal at 4x MIC |

Note: Based on initial in vitro evaluation data. nih.gov

Table 2: Pyrazolidinone Derivatives Selected for Preclinical Evaluation

| Compound | Note |

| This compound | Selected for preclinical evaluation nih.govresearchgate.net |

| LY255262 | Selected for preclinical evaluation nih.govresearchgate.net |

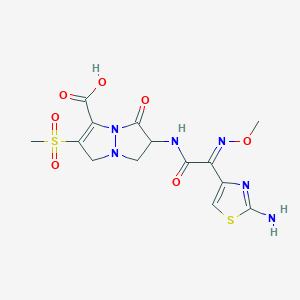

Structure

2D Structure

3D Structure

Properties

CAS No. |

122620-17-1 |

|---|---|

Molecular Formula |

C14H16N6O7S2 |

Molecular Weight |

444.4 g/mol |

IUPAC Name |

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C14H16N6O7S2/c1-27-18-9(7-5-28-14(15)17-7)11(21)16-6-3-19-4-8(29(2,25)26)10(13(23)24)20(19)12(6)22/h5-6H,3-4H2,1-2H3,(H2,15,17)(H,16,21)(H,23,24)/b18-9+ |

InChI Key |

CGUNYCVXHNPSJD-GIJQJNRQSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY 193239; LY-193239; LY193239 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Biology Methodologies Applied to Ly193239 and Its Analogues

Asymmetric Synthesis Routes to Pyrazolidinone Precursors of LY193239

Asymmetric synthesis plays a crucial role in obtaining chiral pyrazolidinone precursors, which are essential building blocks for more complex bicyclic structures like this compound. One approach involves the preparation of chiral pyrazolidin-3-one (B1205042) derivatives. A key step in such syntheses can be a cyclization reaction, potentially utilizing methodologies like the Mitsunobu reaction. researchgate.net The development of enantioselective methods for the synthesis of bicyclic pyrazolidinones has gained attention due to the pharmacological importance of this structural motif. dcu.ienih.gov Asymmetric [3+2] cycloadditions of azomethine imines have been explored, often employing transition metal catalysts or organocatalysts to achieve high enantioselectivity in the formation of saturated pyrazole (B372694) derivatives. researchgate.net

Advanced Synthetic Approaches for Constructing Bicyclic Pyrazolidinone Systems

The construction of the bicyclic pyrazolidinone system found in this compound and its analogues has been a subject of significant synthetic effort. These structures often feature a [3.3.0] ring system. nih.gov Advanced synthetic approaches include 1,3-dipolar cycloaddition reactions. For instance, a 1,3-dipolar cycloaddition reaction of pyrazolidinium ylides with dipolarophiles has been utilized to prepare a series of bicyclic pyrazolidinones. acs.org Conditions for generating the pyrazolidinium ylide in situ from a pyrazolidinone and formaldehyde (B43269) have also been described. acs.org

Another advanced method involves alkaloid-catalyzed asymmetric formal [3+2]- and [3+2+2]-cycloadditions of ketenes with azomethine imines. dcu.ienih.gov This methodology has proven versatile, accommodating various ketenes and monosubstituted ketenes, and yielding products with good to excellent yields, diastereoselectivity, and enantioselectivity. dcu.ienih.gov The proposed mechanism for these reactions involves the stereoselective formation of an ammonium (B1175870) enolate intermediate from the ketene (B1206846) and the alkaloid catalyst, followed by addition to the azomethine imine. dcu.ie Diastereoselectivity in pyrazolidinone formation can range from moderate to excellent, with the trans-diastereomer often being the major product. dcu.ienih.gov

Research has indicated that the [3.3.0] ring system, particularly with strongly electron-withdrawing groups at the 3-position, provides an optimal arrangement for antibacterial activity in this class of compounds. nih.gov this compound and LY255262 are two potent derivatives featuring this structural characteristic that were selected for further preclinical evaluation. nih.govresearchgate.net

Chemical Biology Frameworks in the Investigation of Novel Antibacterial Chemotypes

Chemical biology plays a vital role in the discovery and investigation of novel antibacterial agents, including chemotypes like pyrazolidinones. This field integrates chemical tools and approaches to study biological processes, including the mechanisms of action of potential drug candidates. nih.gov Recent developments in chemical biology, coupled with target deconvolution strategies, have revitalized the use of whole-cell phenotypic screens to identify novel antibacterial compounds and their targets. nih.gov This contrasts with the earlier focus on target-based drug discovery, which often proved overly reductionist for complex bacterial systems. nih.gov

Chemical biology frameworks enable the identification of new inhibitors with diverse chemical scaffolds and the characterization of their modes of action. nih.govasm.org For example, chemical biology approaches have been used to identify novel inhibitors targeting respiratory ATP synthesis in Gram-positive bacteria. asm.org These studies involve synthesizing libraries of compounds, testing their potency against bacterial strains (including those in biofilms), and mapping drug-resistant mutations to identify the cellular targets. asm.org

While the provided information does not specifically detail chemical biology studies on this compound itself, the frameworks described are applicable to investigating novel antibacterial chemotypes like bicyclic pyrazolidinones. These methodologies would involve synthesizing analogues of this compound, evaluating their antibacterial activity against a range of pathogens, and using techniques such as target identification and validation to understand how these compounds exert their effects at a molecular level. Chemical biology screens have demonstrated effectiveness in discovering antimicrobials and identifying novel drug targets and pathways. nih.govmdpi.comresearchgate.net

In Vitro Studies on this compound Antibacterial Activity and Cellular Effects

In vitro studies are fundamental in the early assessment of an antibacterial compound's potential. These studies provide insights into the agent's spectrum of activity, potency, and its effects on bacterial cells.

The in vitro activity of this compound has been evaluated against a range of clinically relevant bacterial isolates. The primary metric for assessing potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Studies have demonstrated that this compound exhibits potent activity against Neisseria species and Haemophilus influenzae, including strains that produce β-lactamase, an enzyme that can inactivate many penicillin-like antibiotics. However, the compound has shown limited activity against Enterococcus faecalis.

The following table summarizes the MIC values for this compound against various bacterial species.

| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Haemophilus influenzae | 52 | 0.06 - 4.0 | 0.25 | 0.5 |

| Enterococcus faecalis | 32 | >128 | >128 | >128 |

| Neisseria gonorrhoeae | 14 | 0.015 - 0.12 | 0.03 | 0.06 |

| Neisseria meningitidis | 19 | 0.015 - 1.0 | 0.03 | 0.06 |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

This compound belongs to the bicyclic pyrazolidinone class of antibacterial agents. These compounds are structurally related to β-lactam antibiotics and are known to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity. Inhibition of these enzymes leads to a weakened cell wall, ultimately resulting in cell lysis and death.

The effect of this compound on bacterial viability has been further investigated through time-kill curve analysis. These studies assess the rate at which a compound kills bacteria over time. A time-kill study against a non-enzyme-mediated penicillin-resistant strain of N. meningitidis indicated that this compound is bactericidal at a concentration four times its MIC. A bactericidal agent is one that directly kills bacteria, whereas a bacteriostatic agent only inhibits their growth and reproduction. The distinction is crucial for treating serious infections, especially in immunocompromised patients.

The reliability and reproducibility of in vitro antibacterial efficacy studies depend on the adherence to standardized methodologies. Several key considerations are crucial for these assessments:

Standardized Susceptibility Testing Methods: The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing. researchgate.netibtbioservices.com Common methods include broth microdilution, agar (B569324) dilution, and disk diffusion. nih.govsahmri.org.aumbimph.com These methods ensure that results are comparable across different laboratories.

Inoculum Preparation: The density of the bacterial inoculum must be carefully standardized, typically to a 0.5 McFarland standard, to ensure consistent and accurate MIC results. researchgate.net

Growth Media and Conditions: The choice of growth medium, incubation temperature, and duration must be appropriate for the specific microorganism being tested to ensure optimal growth and accurate assessment of antimicrobial activity. sahmri.org.au

Time-Kill Curve Analysis: For determining bactericidal or bacteriostatic activity, time-kill assays are performed. nih.govfrontiersin.orgcriver.com These studies require careful control of experimental conditions, including bacterial growth phase, antibiotic concentration, and sampling time points, to accurately characterize the pharmacodynamics of the compound. nih.govnih.gov

Efficacy Evaluation of this compound in Preclinical Animal Models of Infection

While in vitro studies provide valuable initial data, in vivo studies in animal models of infection are essential to evaluate a compound's efficacy in a more complex biological system. These models help to understand the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug and its ability to treat infections in a living host.

Commonly used and well-characterized models for assessing the in vivo efficacy of antibacterial agents against systemic and localized infections include:

Murine Thigh Infection Model: This is a widely used model to evaluate the efficacy of antibiotics against localized infections. nih.govasm.org It allows for the determination of the relationship between drug exposure and antibacterial effect, helping to establish key PK/PD parameters. asm.org

Murine Lung Infection Model: This model is employed to assess the efficacy of antibiotics in treating respiratory tract infections. mbimph.com It is particularly relevant for pathogens that cause pneumonia.

Murine Sepsis Model: Sepsis models, often induced by intraperitoneal injection of bacteria, are used to evaluate the ability of an antibiotic to treat systemic infections and prevent mortality. nih.gov

In these models, the efficacy of the test compound is typically assessed by measuring the reduction in bacterial load in the target tissue (e.g., thigh muscle, lungs) or by observing survival rates in sepsis models.

The design and interpretation of preclinical animal models are critical for their translational value to human clinical trials. Several factors must be considered to optimize these models:

Selection of Animal Species: Rodents, particularly mice and rats, are the most commonly used species in preclinical antibacterial research due to their cost-effectiveness, ease of handling, and the availability of well-characterized infection models.

Choice of Bacterial Strain: The bacterial strains used should be clinically relevant and well-characterized in terms of their virulence and susceptibility to antibiotics.

Route of Infection and Inoculum Size: The route of infection (e.g., intravenous, intraperitoneal, intranasal) and the size of the bacterial inoculum should be chosen to mimic the natural course of human infection.

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug in the chosen animal model is crucial for establishing human-equivalent dosing regimens.

Endpoints: Efficacy should be assessed using clear and quantifiable endpoints, such as bacterial burden in tissues and survival. Blinding and randomization are important methodological considerations to minimize bias.

Ethical Considerations: All animal studies must be conducted in accordance with ethical guidelines and regulations to ensure animal welfare.

By carefully considering these factors, researchers can design robust preclinical studies that provide meaningful data to support the clinical development of new antibacterial agents. nih.gov

Preclinical Investigations of Ly193239 Efficacy

Comparative Efficacy Studies of LY193239 with Reference Antibacterial Agents in Preclinical Models

A comprehensive search of publicly available scientific literature did not yield any in vivo preclinical studies that directly compare the efficacy of this compound with reference antibacterial agents in animal models. The data available for such a comparison is currently limited to in vitro investigations, which measure the minimum inhibitory concentration (MIC) required to inhibit the visible growth of bacteria. While not a direct measure of efficacy in a living organism, in vitro susceptibility testing is a critical first step in preclinical evaluation and provides valuable insight into a compound's potential antibacterial activity.

One study evaluated the in vitro activity of the bicyclic pyrazolidinone this compound against a range of clinical isolates and compared its performance to several established antibiotics. The results of these agar (B569324) dilution susceptibility studies are summarized below.

The investigation demonstrated that this compound has excellent in vitro activity against Neisseria species and Haemophilus influenzae. frontiersin.org Notably, its effectiveness extends to β-lactamase-producing strains of both Neisseria and Haemophilus, indicating a potential advantage over certain penicillin-based antibiotics. frontiersin.org In contrast, the compound showed high resistance against Enterococcus faecalis, irrespective of the strains' sensitivity to ampicillin. frontiersin.org

The study also highlighted that for a non-β-lactamase-producing, yet relatively penicillin-resistant strain of N. meningitidis, a concentration of this compound four times its MIC was found to be bactericidal. frontiersin.org These findings suggest that this compound could be a valuable agent against infections caused by Neisseria and Haemophilus, particularly where penicillinase production is a factor. frontiersin.org

Comparative Minimum Inhibitory Concentration (MIC) of this compound and Reference Agents

| Organism (No. of Isolates) | Antibacterial Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| H. influenzae (52) | This compound | 0.048 - 0.192 | 0.048 | 0.192 |

| Ampicillin | 0.06 - >32 | 0.12 | >32 | |

| Tetracycline | 0.25 - 8 | 1 | 4 | |

| N. gonorrhoeae (14) | This compound | ≤0.012 - 0.048 | 0.024 | 0.048 |

| Penicillin | 0.06 - 4 | 0.25 | 4 | |

| N. meningitidis (19) | This compound | ≤0.012 - 0.048 | 0.024 | 0.048 |

| Penicillin | 0.03 - 1 | 0.06 | 0.5 | |

| Rifampicin | 0.03 - 0.25 | 0.06 | 0.25 | |

| E. faecalis (32) | This compound | >64 | >64 | >64 |

| Ampicillin | 0.5 - >64 | 2 | >64 |

Molecular Targets and Intracellular Signaling Pathways of Ly193239

Elucidation of Specific Molecular Targets Mediating LY193239's Antibacterial Action

This compound is described as a higher-lactam pyrazolidinone antibacterial agent. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu The action of γ-lactams, a group of antibacterial agents that includes bicyclic pyrazolidinones like this compound, depends on binding to penicillin-binding proteins (PBPs). ajol.inforesearchgate.net PBPs are crucial enzymes involved in the synthesis of bacterial peptidoglycan, a key component of the bacterial cell wall. researchgate.net Inhibition of PBPs disrupts cell wall synthesis, leading to bacterial cell death. While this compound is a non-β-lactam, its mechanism of action is described as showing β-lactam action through binding to PBPs. researchgate.net Specifically, lactivicin, another non-β-lactam antibiotic that binds to PBPs, showed high affinity for PBPs 1, 2, and 4 in Bacillus subtilis, which are considered possible lethal targets of β-lactam antibiotics in this organism. researchgate.net Given that this compound's action also depends on PBP binding, it is plausible that it targets similar PBPs, although specific data for this compound's affinity for particular PBPs was not found in the provided text.

Analysis of Impact on Microbial Cellular Signaling Pathways and Regulatory Networks

The provided search results primarily focus on this compound's interaction with PBPs, which are involved in cell wall synthesis. ajol.inforesearchgate.netresearchgate.netnih.gov While disrupting cell wall synthesis can indirectly impact cellular processes and potentially trigger stress responses or affect regulatory networks within the bacterium, the provided information does not detail specific microbial cellular signaling pathways or regulatory networks directly modulated by this compound. Antibiotic action can influence bacterial metabolism and growth, which are linked to metabolic pathways and regulatory networks. bmglabtech.com However, the direct impact of this compound on these pathways is not explicitly described in the search results.

Identification of Resistance Mechanisms and Adaptive Responses in Target Microorganisms to this compound

Resistance to β-lactam antibiotics, which share a similar mechanism of action involving PBP binding, primarily occurs through the production of β-lactamase enzymes that hydrolyze the β-lactam ring. researchgate.netmdpi.comajol.info However, this compound is a higher-lactam pyrazolidinone, and γ-lactams like this compound are described as having resistance to degradation by penicillinases, although some cephalosporinases may hydrolyze the γ-lactam ring. ajol.info This suggests that enzymatic degradation by β-lactamases might not be the primary mechanism of resistance to this compound, or that different enzymes are involved compared to traditional β-lactams.

Another common mechanism of antibiotic resistance in Gram-negative bacteria involves limiting the influx of antibiotics or increasing efflux. mdpi.com Alteration of antibiotic target sites, such as mutations in PBPs, can also lead to resistance. mdpi.comdrugbank.com While the provided text mentions that Enterococcus faecalis was insensitive to this compound, indicating intrinsic or acquired resistance in this organism, the specific mechanisms of resistance to this compound in target microorganisms are not detailed. ajol.info The rapid development of bacterial resistance mechanisms is a significant challenge to antibiotic effectiveness. researchgate.net

Structure Activity Relationship Sar Studies of Ly193239 and Its Chemical Space

Systematic Investigation of Nuclear Modification Effects on Antibacterial Potency of Pyrazolidinones

Systematic investigations into the effects of nuclear modification on the in vitro antibacterial activity of pyrazolidinone-containing compounds have been described acs.orgnih.gov. These studies involved the synthesis and biological evaluation of a series of mono- and bicyclic pyrazolidinone derivatives acs.orgnih.gov. The research aimed to define the optimal pyrazolidinone nucleus that would support potent in vitro antibacterial activity acs.org. LY193239 itself is a bicyclic pyrazolidinone featuring a [3.3.0] ring system acs.org.

Correlation of Specific Structural Features (e.g., [3.3.0] ring system, electron-withdrawing groups) with Optimal Antibacterial Activity

Research has indicated that the [3.3.0] ring system, a core feature of this compound, provides an optimal arrangement for antibacterial activity within this class of compounds acs.orgnih.gov. Furthermore, the presence of strongly electron-withdrawing groups at the 3-position of this bicyclic system is crucial for potent antibacterial activity acs.orgnih.gov. This compound, which bears a methyl sulfone group at this position, exemplifies this structural requirement acs.org. Another highly potent derivative, LY255262, features a cyano group at the 3-position, further supporting the importance of electron-withdrawing substituents acs.org. Studies comparing this compound (3-methyl sulfone) with derivatives bearing larger and more lipophilic substituents, such as ethyl sulfone (LY248407) and phenyl sulfone (LY203632), showed a modest decrease in potency with the bulkier groups acs.org. This suggests a preference for smaller, strongly electron-withdrawing groups at the 3-position acs.org.

Stereochemical Influences on the Biological Activity Profile of this compound and its Analogs

Stereochemistry plays a significant role in the biological activity of drug molecules, with different stereoisomers often exhibiting distinct pharmacological profiles uou.ac.innih.govscribd.commichberk.com. In the case of pyrazolidinone antibacterials, including this compound, stereochemical configuration is important acs.org. This compound is described as a single isomer with the (S) configuration at C-7 acs.org. Investigations revealed that the single isomers (with the S configuration at C-7), such as this compound and LY255262, exhibited approximately twice the antibacterial activity of their racemic counterparts acs.org. This highlights the significant influence of stereochemistry on the potency of these pyrazolidinone antibacterials acs.org.

Therapeutic Potential and Future Directions in Ly193239 Research

Assessment of LY193239's Therapeutic Potential in Preclinical Development Pipelines

This compound, a higher-lactam pyrazolidinone, has demonstrated antibacterial activity in preclinical studies. medchemexpress.com Research has evaluated its in vitro activity against a range of bacterial isolates, including Haemophilus influenzae, Enterococcus faecalis, Neisseria gonorrhoeae, and Neisseria meningitidis. Notably, this compound showed promising activity against Neisseria species and H. influenzae, including penicillinase-producing strains.

The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, a critical process for bacterial survival, particularly in Gram-positive organisms. wikipedia.orglibretexts.org This mechanism is shared with β-lactam antibiotics, which target penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains. wikipedia.orgbiomol.com this compound's activity against certain resistant strains, such as penicillinase-producing H. influenzae and N. gonorrhoeae, suggests a potential to overcome some existing resistance mechanisms.

Despite showing potent in vitro activity, clinical trials for this compound for bacterial infections were discontinued. However, its preclinical evaluation provided valuable insights into the potential of pyrazolidinone-containing compounds as antibacterial agents. acs.orgnih.gov The focus on this compound and its derivatives within preclinical pipelines underscores the ongoing need for new antibacterial agents, particularly those with novel structures or mechanisms of action that can address the growing challenge of antimicrobial resistance. jpiamr.euembopress.orgwho.intnih.govscienceopen.com The preclinical pipeline for antibacterial agents is diverse, with a significant portion focusing on direct-acting small molecules and novel targets. jpiamr.euwho.intnih.gov

Strategies for Optimizing Preclinical Development of Antibacterial Agents like this compound

Optimizing the preclinical development of antibacterial agents like this compound involves a multifaceted approach aimed at identifying compounds with favorable efficacy, pharmacokinetic properties, and reduced potential for resistance development. Key strategies include comprehensive structure-activity relationship (SAR) studies, in vitro and in vivo efficacy testing, and pharmacokinetic/pharmacodynamic (PK/PD) analyses. acs.orgnih.govcontagionlive.com

SAR studies, such as those conducted on pyrazolidinone derivatives, are crucial for understanding how structural modifications impact antibacterial activity and other properties. acs.orgnih.gov For this compound and its congeners, investigations into the effect of nuclear and side-chain modifications helped identify structures with improved in vitro profiles. acs.orgnih.gov

Preclinical evaluation also involves testing compounds in various animal models of infection to assess in vivo efficacy. researchgate.net This step is vital for determining whether the activity observed in laboratory settings translates into therapeutic potential in a complex biological system. researchgate.net

PK/PD studies are essential for understanding how the body handles the drug (absorption, distribution, metabolism, excretion) and how drug concentrations correlate with antibacterial effects over time. contagionlive.com These studies inform rational dosing strategies and help predict clinical outcomes. contagionlive.com While specific PK/PD data for this compound were not detailed in the provided context, such studies are standard in the preclinical development of antibacterial agents. contagionlive.com

Furthermore, strategies to address potential resistance mechanisms are integrated early in preclinical development. This can involve understanding how bacteria might develop resistance to a compound's mechanism of action and designing studies to identify or mitigate such resistance. scienceopen.commdpi.com

Design and Evaluation of Novel this compound Derivatives and Congeners (e.g., LY255262)

The research into this compound led to the design and evaluation of novel derivatives and congeners to explore the therapeutic potential of the pyrazolidinone class. A prominent example is LY255262, a pyrazolidinone derivative that also exhibits antibacterial activity. medchemexpress.commedchemexpress.com

Structure-activity relationship studies were instrumental in guiding the synthesis of these related compounds. acs.orgnih.gov Investigations focused on modifications to the pyrazolidinone nucleus and the attached side chains to optimize antibacterial potency and spectrum. acs.orgnih.gov For instance, studies explored the effect of different substituents at the C-3 position of the bicyclic nucleus of pyrazolidinone antibacterials. acs.org

The synthesis and biological evaluation of these derivatives aimed to identify compounds with enhanced properties compared to the parent compound. acs.orgnih.gov this compound and LY255262 were identified as two highly potent derivatives selected for further preclinical evaluation based on these SAR studies. nih.gov Specifically, the S configuration at C-7 in single isomers of these compounds, such as the 3-cyano (LY255262) and 3-methyl sulfone (this compound) derivatives, exhibited approximately twice the antibacterial activity of their racemic counterparts. acs.org

The evaluation of these novel compounds involves similar in vitro and in vivo testing as the parent compound to assess their antibacterial potency, spectrum, and pharmacokinetic profiles. This iterative process of design, synthesis, and evaluation is fundamental to optimizing lead compounds in antibacterial drug discovery. mdpi.com

Integration of "Omics" Technologies (e.g., Metabolomics, Lipidomics) in Understanding this compound's Mechanism of Action

"Omics" technologies, including metabolomics and lipidomics, offer powerful tools for gaining a deeper understanding of the mechanism of action of antibacterial agents like this compound and the bacterial response to drug exposure. researchgate.netuniversiteitleiden.nlasm.orgnih.govfrontiersin.orgmdpi.comtandfonline.comnih.govnih.gov These technologies allow for the comprehensive analysis of the metabolic and lipid profiles of bacteria, providing insights into the cellular pathways affected by an antibacterial compound. researchgate.netuniversiteitleiden.nlasm.orgnih.govfrontiersin.orgmdpi.comtandfonline.comnih.govnih.gov

While direct studies specifically integrating omics technologies with this compound were not prominently featured in the provided search results, the application of these technologies to study the mechanisms of other cell wall synthesis inhibitors, such as teixobactin, illustrates their potential relevance. nih.gov Metabolomics studies on teixobactin, which also targets bacterial cell wall synthesis, revealed perturbations in bacterial membrane lipids, peptidoglycan metabolism, and teichoic acid biosynthesis. nih.gov Such analyses can help confirm the primary target of a drug and uncover secondary effects or compensatory mechanisms in bacteria. nih.gov

For this compound, which inhibits cell wall synthesis, metabolomics could be used to profile the accumulation of peptidoglycan precursors or other metabolic intermediates that build up when this pathway is blocked. researchgate.nettandfonline.com Lipidomics could provide information on how the compound affects bacterial membrane composition, which can be linked to cell wall integrity and function. universiteitleiden.nlasm.orgnih.gov

Integrating omics data with other approaches, such as genomics and transcriptomics, can provide a more holistic view of the bacterial response to this compound, potentially identifying novel targets or resistance mechanisms. researchgate.netnih.govfrontiersin.orgmdpi.comnih.govklimikdergisi.org This systems biology approach is increasingly valuable in antibacterial drug discovery and development. mdpi.com

Addressing Challenges and Future Opportunities in Antibacterial Research with this compound as a Model Compound

Research on this compound and its preclinical trajectory highlight several key challenges and future opportunities in antibacterial research. One major challenge is the high attrition rate in antibacterial drug discovery, with many promising compounds failing during preclinical or clinical development due to issues such as toxicity, manufacturing problems, or insufficient efficacy in vivo. scienceopen.comnih.govnih.gov The discontinuation of clinical trials for this compound underscores this challenge.

Another significant challenge is the ever-present threat of antimicrobial resistance. embopress.orgnih.govscienceopen.commdpi.com Bacteria can develop resistance to new drugs, often rapidly, necessitating a continuous search for compounds with novel mechanisms of action or the ability to overcome existing resistance. embopress.orgscienceopen.commdpi.com While this compound showed activity against some resistant strains, the potential for resistance development to this class of compounds remains a critical consideration for future research.

Despite these challenges, research on compounds like this compound presents several opportunities. The detailed SAR studies conducted on pyrazolidinone derivatives provide a foundation for designing new compounds with potentially improved properties. acs.orgnih.gov Understanding the specific interactions of this compound with its bacterial target(s) at a molecular level can inform the rational design of next-generation antibacterial agents.

Furthermore, using this compound as a model compound can contribute to optimizing preclinical development strategies for other antibacterial agents. Lessons learned from its research, including the importance of comprehensive in vitro and in vivo evaluation and SAR studies, can be applied to other drug discovery programs. acs.orgnih.govcontagionlive.com

The integration of advanced technologies, such as omics, in studying compounds like this compound represents a future opportunity to gain deeper insights into their mechanisms of action and resistance, potentially identifying new targets or strategies to enhance their effectiveness. researchgate.netuniversiteitleiden.nlasm.orgnih.govfrontiersin.orgmdpi.comtandfonline.comnih.govnih.gov

Finally, the need for new antibacterial agents remains urgent. embopress.orgnih.govscienceopen.commdpi.com Continued investment in early-stage research and the exploration of novel chemical scaffolds and mechanisms, exemplified by the research into this compound, are crucial for addressing the global health crisis posed by antimicrobial resistance. embopress.orgnih.govscienceopen.commdpi.comnih.gov

Q & A

Q. What experimental models are most appropriate for initial validation of LY193239’s pharmacological activity, and how should researchers optimize these assays?

Methodological Answer:

- In vitro models : Prioritize cell lines with well-characterized receptor expression profiles relevant to this compound’s target (e.g., neuronal or cardiovascular systems). Use dose-response curves to establish EC50/IC50 values, ensuring replicates (n ≥ 3) to assess variability .

- In vivo models : Select species/strain-specific models based on metabolic similarity to humans. Include controls for off-target effects (e.g., knockout models or competitive antagonists) .

- Validation : Cross-validate findings using orthogonal assays (e.g., fluorescence-based binding assays vs. functional cAMP assays) to confirm specificity .

Q. How can researchers ensure reproducibility when characterizing this compound’s pharmacokinetic (PK) properties in preclinical studies?

Methodological Answer:

- Standardize protocols : Adhere to guidelines for plasma stability, tissue distribution, and clearance rate measurements. Document solvent formulations (e.g., DMSO concentration) to avoid confounding effects .

- Data reporting : Include raw chromatograms, calibration curves, and quality controls (e.g., spike-and-recovery tests) in supplementary materials to enable replication .

- Statistical rigor : Use non-compartmental analysis (NCA) for PK parameters, reporting geometric means with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s reported binding affinities across independent studies?

Methodological Answer:

- Systematic reassessment : Replicate assays under identical conditions (buffer pH, temperature, cofactors) from conflicting studies. Use a centralized reference compound to calibrate equipment .

- Identify confounders : Test hypotheses about assay-specific variables (e.g., membrane preparation methods, radioligand purity) using factorial experimental designs .

- Meta-analysis : Pool raw data from published studies (if available) to perform sensitivity analyses, adjusting for batch effects or methodological heterogeneity .

Q. What integrative strategies are recommended to elucidate this compound’s off-target effects and downstream signaling pathways?

Methodological Answer:

- Multi-omics integration : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and phospho-profiling to identify pathway crosstalk. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to prioritize targets .

- Network pharmacology : Construct interaction networks using STRING or Cytoscape, overlaying this compound’s primary targets with secondary hubs from omics data .

- Functional validation : Apply CRISPR/Cas9 knockout or siRNA silencing of candidate off-targets in rescue experiments to confirm mechanistic links .

Data Contradiction and Resolution Framework

Q. Example Table: Comparative Analysis of this compound Binding Affinities

Q. Key Insights :

- Variability in Kd values correlates with buffer composition and temperature.

- Magnesium ions (critical for receptor conformation) were absent in Study B, likely inflating Kd.

Methodological Best Practices

- Ethical reporting : Disclose all negative results and methodological limitations to avoid publication bias .

- Resource allocation : Use adaptive experimental designs (e.g., Bayesian methods) to prioritize high-impact hypotheses under budget constraints .

- Peer collaboration : Share protocols via preprint platforms (e.g., bioRxiv) for community feedback before full validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.